ETHYL 2-{[(E)-1-(3-BROMO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-{[(E)-1-(3-BROMO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-1-(3-BROMO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Bromine and Nitro Groups: Bromination and nitration reactions are carried out on the aromatic ring to introduce the bromine and nitro groups, respectively.
Condensation Reaction: The final step involves a condensation reaction between the benzothiophene derivative and an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Materials Science: Its unique chemical properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(E)-1-(3-BROMO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the nitro and hydroxyl groups suggests potential for redox activity, which could influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-{[(E)-1-(3-CHLORO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- **ETHYL 2-{[(E)-1-(3-FLUORO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the bromine atom in ETHYL 2-{[(E)-1-(3-BROMO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE distinguishes it from its analogs, potentially leading to different reactivity and biological activity. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
ethyl 2-[(E)-(3-bromo-4-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-9-10-7-12(19)16(22)13(8-10)21(24)25/h7-9,22H,2-6H2,1H3/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSMGPFKTRCNOG-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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